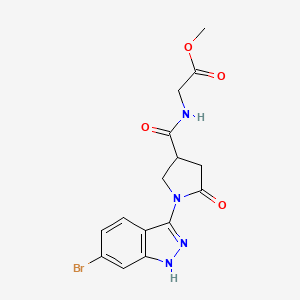
C15H15BrN4O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C15H15BrN4O4 is a brominated nitrophenyl hydrazone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H15BrN4O4 typically involves the reaction of 2-bromo-5-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of automated purification systems can streamline the production and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C15H15BrN4O4: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Condensation: Aldehydes, ketones, acid catalyst (e.g., acetic acid).
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Condensation: Formation of new hydrazone derivatives.
Scientific Research Applications
C15H15BrN4O4: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C15H15BrN4O4 involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C15H15BrN4O4: can be compared with other brominated nitrophenyl hydrazone derivatives. Similar compounds include:
C15H15ClN4O4: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
C15H15N4O4: A non-halogenated analog with different chemical and biological properties.
The uniqueness of This compound
Properties
Molecular Formula |
C15H15BrN4O4 |
|---|---|
Molecular Weight |
395.21 g/mol |
IUPAC Name |
methyl 2-[[1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C15H15BrN4O4/c1-24-13(22)6-17-15(23)8-4-12(21)20(7-8)14-10-3-2-9(16)5-11(10)18-19-14/h2-3,5,8H,4,6-7H2,1H3,(H,17,23)(H,18,19) |
InChI Key |
KHJHIEFMTTZBCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















